molecular formula C11H8F2O2 B6242441 3-[4-(2,2-difluoroethyl)phenyl]prop-2-ynoic acid CAS No. 2408970-20-5

3-[4-(2,2-difluoroethyl)phenyl]prop-2-ynoic acid

Cat. No.: B6242441
CAS No.: 2408970-20-5
M. Wt: 210.2
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Description

3-[4-(2,2-difluoroethyl)phenyl]prop-2-ynoic acid is an organic compound with the molecular formula C11H8F2O2 It is characterized by the presence of a difluoroethyl group attached to a phenyl ring, which is further connected to a prop-2-ynoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,2-difluoroethyl)phenyl]prop-2-ynoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2,2-difluoroethylbenzene and propargyl alcohol.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,2-difluoroethyl)phenyl]prop-2-ynoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., AlCl3).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-[4-(2,2-difluoroethyl)phenyl]prop-2-ynoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[4-(2,2-difluoroethyl)phenyl]prop-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group may enhance the compound’s binding affinity and specificity towards these targets. The prop-2-ynoic acid moiety can participate in various biochemical pathways, potentially leading to the modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(2,2-difluoroethyl)phenyl]prop-2-yn-1-ol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

    3-[4-(2,2-difluoroethyl)phenyl]prop-2-yn-1-amine: Similar structure but with an amine group instead of a carboxylic acid.

Uniqueness

3-[4-(2,2-difluoroethyl)phenyl]prop-2-ynoic acid is unique due to the presence of the difluoroethyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in its applications.

Properties

CAS No.

2408970-20-5

Molecular Formula

C11H8F2O2

Molecular Weight

210.2

Purity

95

Origin of Product

United States

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